molecular formula C15H14F3NO2 B13420044 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- CAS No. 68975-49-5

2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-

Cat. No.: B13420044
CAS No.: 68975-49-5
M. Wt: 297.27 g/mol
InChI Key: FNGKJWDTEBDTNX-UHFFFAOYSA-N
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Description

Coumarin 355 is a derivative of coumarin, a naturally occurring aromatic organic compound. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which gives them unique chemical properties. Coumarin 355, like other coumarins, is known for its pleasant odor and is used in various applications, including perfumery, pharmaceuticals, and as a fluorescent dye.

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin 355 can be synthesized through several well-known organic reactions. Some of the common methods include:

    Pechmann Condensation: This involves the reaction of phenols with β-keto esters in the presence of acid catalysts.

    Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.

    Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of coumarin derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Coumarin 355 undergoes various chemical reactions, including:

    Oxidation: Coumarins can be oxidized to form coumarin-3-carboxylic acid.

    Reduction: Reduction of coumarins can lead to the formation of dihydrocoumarins.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of coumarins.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Coumarin-3-carboxylic acid.

    Reduction: Dihydrocoumarins.

    Substitution: Halogenated or nitrated coumarins.

Scientific Research Applications

Coumarin 355 has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in the study of enzyme activities and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.

    Industry: Used in the production of perfumes and as a flavoring agent.

Mechanism of Action

The mechanism of action of coumarin 355 involves its interaction with various molecular targets. In biological systems, coumarins can inhibit the synthesis of vitamin K, which is essential for blood clotting. This property is utilized in anticoagulant drugs like warfarin. Coumarins also exhibit fluorescence, which is used in imaging and analytical applications.

Comparison with Similar Compounds

Coumarin 355 can be compared with other coumarin derivatives such as:

    Warfarin: An anticoagulant used in medicine.

    Esculin: Used in the treatment of hemorrhoids.

    4-Methylumbelliferone: Used as a fluorescent marker in biochemical assays.

Uniqueness

Coumarin 355 is unique due to its specific structural modifications that enhance its fluorescence properties, making it particularly useful in imaging and analytical applications.

Conclusion

Coumarin 355 is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial applications.

Properties

CAS No.

68975-49-5

Molecular Formula

C15H14F3NO2

Molecular Weight

297.27 g/mol

IUPAC Name

9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C15H14F3NO2/c1-2-19-5-3-4-9-6-10-11(15(16,17)18)7-14(20)21-13(10)8-12(9)19/h6-8H,2-5H2,1H3

InChI Key

FNGKJWDTEBDTNX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC(=O)C=C3C(F)(F)F

Origin of Product

United States

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